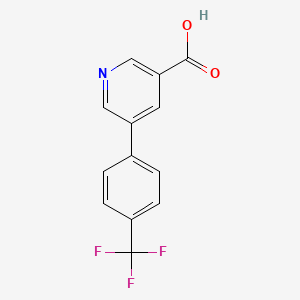

5-(4-Trifluoromethylphenyl)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Trifluoromethylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It has a molecular weight of 267.21 .

Synthesis Analysis

The synthesis of 5-(4-Trifluoromethylphenyl)nicotinic acid involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . A preparation method of 4-trifluoromethyl nicotinic acid has been disclosed, which belongs to the technical field of preparation methods of chemical drug intermediates .Molecular Structure Analysis

The InChI code for 5-(4-Trifluoromethylphenyl)nicotinic acid is 1S/C13H8F3NO2/c14-13(15,16)11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H, (H,18,19) .Chemical Reactions Analysis

Currently, there is limited information available on the specific chemical reactions involving 5-(4-Trifluoromethylphenyl)nicotinic acid .Physical And Chemical Properties Analysis

5-(4-Trifluoromethylphenyl)nicotinic acid has a predicted boiling point of 399.6±42.0 °C and a predicted density of 1.377±0.06 g/cm3 . Its pKa is predicted to be 2.01±0.10 .Aplicaciones Científicas De Investigación

Receptor Identification and Mechanisms

5-(4-Trifluoromethylphenyl)nicotinic acid is related to nicotinic acid, which activates G-protein-coupled receptors in adipose tissue, influencing lipid metabolism. Tunaru et al. (2003) identified PUMA-G and HM74 as nicotinic acid receptors, crucial for its anti-lipolytic and lipid-lowering effects in vivo (Tunaru et al., 2003). Wise et al. (2003) further explored this by identifying HM74A as a high-affinity receptor for nicotinic acid, advancing the understanding of its role in treating dyslipidemia (Wise et al., 2003).

Agricultural Applications

Nicotinic acid derivatives, like 5-(4-Trifluoromethylphenyl)nicotinic acid, have potential as herbicides. Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides, revealing significant herbicidal activity against specific weeds, indicating a promising direction for agricultural chemical development (Yu et al., 2021).

Industrial Production Methods

Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid, highlighting the need for green chemistry approaches in its industrial production, which could be relevant for 5-(4-Trifluoromethylphenyl)nicotinic acid manufacturing (Lisicki et al., 2022).

Chemical Synthesis and Characterization

Kiss et al. (2008) developed novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives, which are key intermediates in manufacturing specific inhibitors. This research could be directly applicable to the synthesis of 5-(4-Trifluoromethylphenyl)nicotinic acid (Kiss et al., 2008).

Safety and Hazards

The safety information for 5-(4-Trifluoromethylphenyl)nicotinic acid indicates that it causes serious eye irritation . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and wearing eye/face protection .

Propiedades

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXNLWPGOSMAHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364083 |

Source

|

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885959-44-4 |

Source

|

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)

![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)

![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)